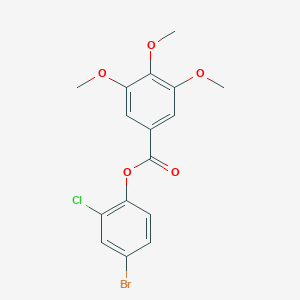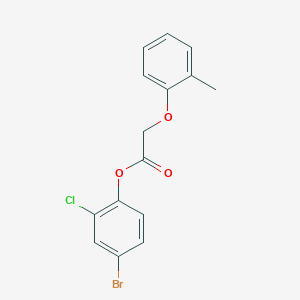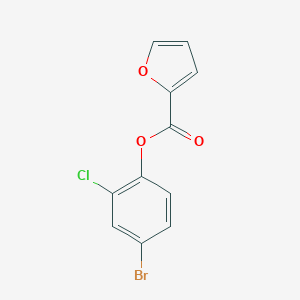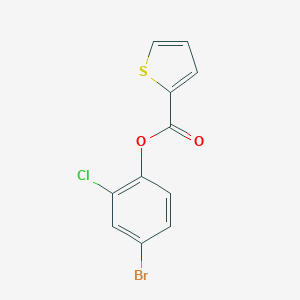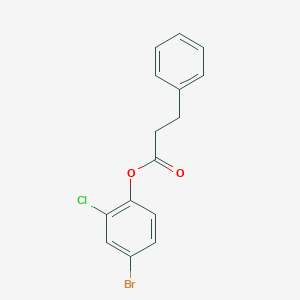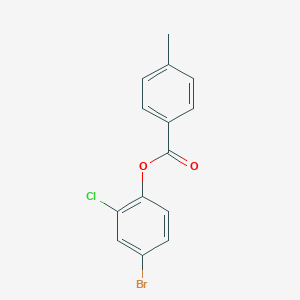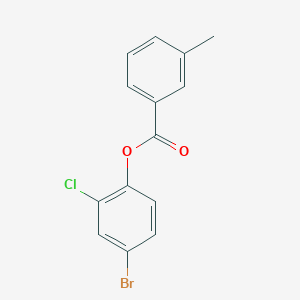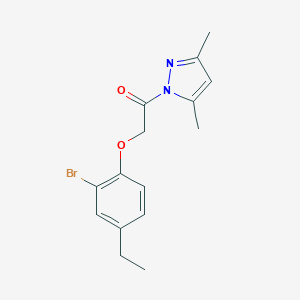
2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone is an organic compound that features a brominated phenoxy group and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone typically involves multiple steps:
Bromination: The starting material, 4-ethylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-ethylphenol.
Etherification: The brominated phenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.
Pyrazole Formation: The phenoxy ether is then reacted with a suitable hydrazine derivative to form the pyrazole ring.
Ketone Formation: Finally, the pyrazole derivative is reacted with an appropriate acylating agent to introduce the ethanone group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the ethyl group or the pyrazole ring.
Reduction: Reduction reactions may target the ketone group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound may be explored as a lead compound in drug development, particularly for its potential interactions with biological targets.
Industry
Agricultural Chemistry: The compound may be used in the development of agrochemicals, such as herbicides or insecticides.
作用机制
The mechanism of action of 2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- 2-(2-chloro-4-ethylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- 2-(2-bromo-4-ethylphenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propanone
Uniqueness
The uniqueness of 2-(2-Bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C15H17BrN2O2 |
|---|---|
分子量 |
337.21 g/mol |
IUPAC 名称 |
2-(2-bromo-4-ethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C15H17BrN2O2/c1-4-12-5-6-14(13(16)8-12)20-9-15(19)18-11(3)7-10(2)17-18/h5-8H,4,9H2,1-3H3 |
InChI 键 |
BGLLJXJXOOCHRX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC(=O)N2C(=CC(=N2)C)C)Br |
规范 SMILES |
CCC1=CC(=C(C=C1)OCC(=O)N2C(=CC(=N2)C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


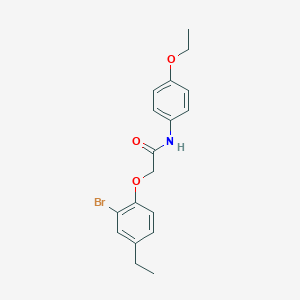
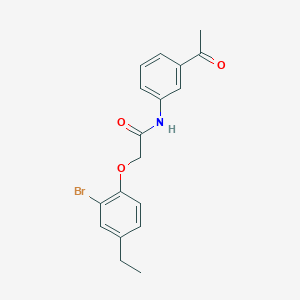
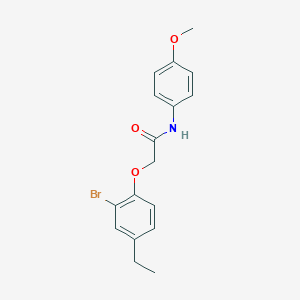
![2-(2-bromo-4-ethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B320569.png)
![5-Benzyl-2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B320570.png)
![2-(2-bromo-4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B320572.png)
